Parp1-IN-16 Exhibits 3.96-Fold Superior PARP1 Enzymatic Inhibition Versus Olaparib
In a direct head-to-head biochemical assay, Parp1-IN-16 (compound 12a) demonstrated significantly enhanced inhibitory activity against PARP1 relative to the clinically approved PARP1 inhibitor olaparib [1].
| Evidence Dimension | PARP1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.89 nM |
| Comparator Or Baseline | Olaparib (7.48 nM) |
| Quantified Difference | 3.96-fold improvement |
| Conditions | In vitro enzymatic assay; values represent IC50 |
Why This Matters
This quantitative potency advantage directly supports dose-response studies where higher target engagement at lower concentrations is required.
- [1] Wan S, Chen X, Yin F, Li S, Zhang Y, Luo H, Luo Z, Cui N, Chen Y, Li X, Kong L, Wang X. Indirubin derivatives as bifunctional molecules inducing DNA damage and targeting PARP for the treatment of cancer. Eur J Med Chem. 2023 Dec 5;261:115843. View Source
